molecular formula C9H4Cl3NO B2865879 5-Chloro-3-(2,3-dichlorophenyl)-1,2-oxazole CAS No. 1188228-39-8

5-Chloro-3-(2,3-dichlorophenyl)-1,2-oxazole

Cat. No. B2865879
CAS RN: 1188228-39-8
M. Wt: 248.49
InChI Key: YXJSZNHTTUPXQA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-Chloro-3-(2,3-dichlorophenyl)-1,2-oxazole” would likely involve a five-membered oxazole ring with chlorine atoms at the 5th position and a dichlorophenyl group at the 3rd position .


Chemical Reactions Analysis

While specific chemical reactions involving “5-Chloro-3-(2,3-dichlorophenyl)-1,2-oxazole” are not available, compounds with similar structures are known to undergo a variety of chemical reactions. These can include donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .

Scientific Research Applications

Antidepressant Drug Synthesis

5-Chloro-3-(2,3-dichlorophenyl)-1,2-oxazole: plays a role in the synthesis of antidepressant drugs. The compound can be used to create key structural motifs found in tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). These structures are crucial for the efficacy of the drugs in treating depression, which affects a significant portion of the global population .

Safety and Hazards

The safety and hazards associated with “5-Chloro-3-(2,3-dichlorophenyl)-1,2-oxazole” are not specified in the available resources .

properties

IUPAC Name

5-chloro-3-(2,3-dichlorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3NO/c10-6-3-1-2-5(9(6)12)7-4-8(11)14-13-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJSZNHTTUPXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NOC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1188228-39-8
Record name 5-chloro-3-(2,3-dichlorophenyl)-1,2-oxazole
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